molecular formula C32H46O7Si B12285971 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2

Cat. No.: B12285971
M. Wt: 570.8 g/mol
InChI Key: VVRJQUGFSNMFGY-UHFFFAOYSA-N
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Description

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 is a compound that features tert-butyldiphenylsilyl and D,L-1-ethoxyethyl groups. These groups are often used in organic synthesis, particularly in the protection of hydroxyl groups. The tert-butyldiphenylsilyl group is known for its stability against acidic conditions and nucleophilic species, making it a valuable protecting group in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 typically involves the selective protection of hydroxyl groups. The tert-butyldiphenylsilyl group can be introduced using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF). The reaction is carried out at room temperature, and the progress is monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with methanol, and the product is purified by silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. The key steps would include the selective protection of hydroxyl groups and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 has several scientific research applications:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in further reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group, which make it resistant to acidic and nucleophilic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 lies in its combination of stability and selectivity. The tert-butyldiphenylsilyl group provides exceptional resistance to acidic and nucleophilic conditions, making it ideal for protecting primary hydroxyl groups in complex synthetic sequences .

Properties

Molecular Formula

C32H46O7Si

Molecular Weight

570.8 g/mol

IUPAC Name

tert-butyl-[[8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

InChI

InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3

InChI Key

VVRJQUGFSNMFGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C

Origin of Product

United States

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